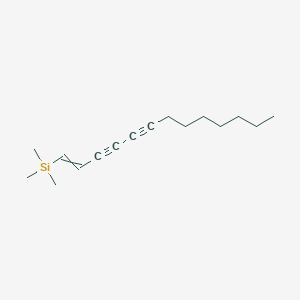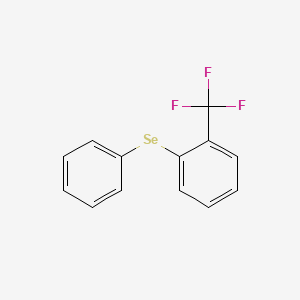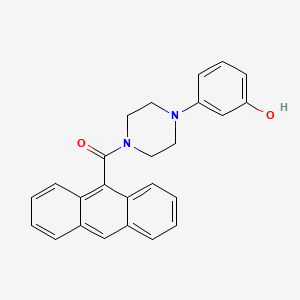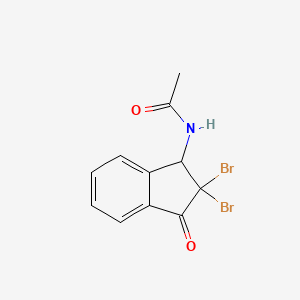
Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane is an organosilicon compound with the molecular formula C16H26Si. This compound is characterized by the presence of a trimethylsilyl group attached to a tridec-1-ene-3,5-diyn-1-yl chain. It is a versatile compound used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane typically involves the reaction of tridec-1-ene-3,5-diyn-1-yl with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce simpler silanes. Substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism by which Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can modify the surface properties of materials, making them more hydrophobic or hydrophilic, depending on the application. The molecular pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(4-phenylbuta-1,3-diynyl)silane
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- 1-Tridecene
Uniqueness
Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane is unique due to its specific structure, which includes both a trimethylsilyl group and a tridec-1-ene-3,5-diyn-1-yl chain. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
648435-61-4 |
|---|---|
Formule moléculaire |
C16H26Si |
Poids moléculaire |
246.46 g/mol |
Nom IUPAC |
trimethyl(tridec-1-en-3,5-diynyl)silane |
InChI |
InChI=1S/C16H26Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)4/h15-16H,5-10H2,1-4H3 |
Clé InChI |
MIVJKZWOSATDIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC#CC#CC=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)
![Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-](/img/structure/B12598354.png)


![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)

![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)

![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)
